molecular formula C8H18ClN B2615785 N-Methyl cyclopentaneethanamine HCl CAS No. 854413-64-2

N-Methyl cyclopentaneethanamine HCl

Cat. No.: B2615785
CAS No.: 854413-64-2
M. Wt: 163.69
InChI Key: LWNNGKCCYWZXFD-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-Methyl cyclopentaneethanamine HCl (synonyms: Cyclopentamine HCl, N,α-dimethylcyclopentaneethylamine hydrochloride) is a secondary amine hydrochloride featuring a cyclopentane ring substituted with an ethylamine group and an N-methyl moiety. Its molecular formula is C₁₀H₂₂ClN, derived from the cyclopentaneethanamine backbone modified by N-methylation .

The synthesis of N-methylated amines like this compound often involves coupling protected amino acids or amines with reagents such as EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxyazabenzotriazole), followed by HCl-mediated deprotection (Scheme 5 in ) . The N-methyl group enhances conformational stability and resistance to proteolytic degradation, a common strategy in peptide and amine-based drug design .

Properties

IUPAC Name

2-cyclopentyl-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-9-7-6-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNNGKCCYWZXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854413-64-2
Record name (2-cyclopentylethyl)(methyl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl cyclopentaneethanamine hydrochloride can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds to amines, followed by methylation. Common methylating agents include methanol, dimethyl sulfate, and formaldehyde .

Industrial Production Methods

In industrial settings, the production of N-Methyl cyclopentaneethanamine hydrochloride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl cyclopentaneethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl cyclopentaneethanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: It is investigated for its potential therapeutic applications, including its effects on neurological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of N-Methyl cyclopentaneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors and ion channels, modulating their activity and influencing signal transduction pathways. This modulation can lead to various physiological effects, including changes in neuronal excitability and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

N-Ethylcyclopentanamine HCl
  • Structure : Substitutes the N-methyl group with an ethyl group.
  • Molecular Formula : C₇H₁₆ClN.
Cyclopentanamine, N-(2-Methoxyethyl)-, HCl
  • Structure : Adds a methoxyethyl group to the cyclopentane ring.
  • Molecular Formula: C₈H₁₈ClNO.
  • Key Differences : The methoxy group introduces polarity, likely improving aqueous solubility but possibly reducing membrane permeability .
Cyclopentyl Fentanyl HCl
  • Structure : A fentanyl analog with a cyclopentane moiety.
  • Molecular Formula : C₂₅H₃₂ClN₂O.
  • Key Differences : As an opioid receptor agonist, its pharmacological action diverges significantly from N-methyl cyclopentaneethanamine HCl, highlighting how structural modifications (e.g., aromatic vs. aliphatic rings) dictate target specificity .

Functional Analogs: N-Methyl Carbamates

Formetanate HCl
  • Structure : An N-methyl carbamate pesticide.
  • Molecular Formula : C₁₀H₁₆ClN₃O₂.
  • Key Differences: While both are N-methylated, formetanate HCl acts as a cholinesterase inhibitor, illustrating how methylation in carbamates vs. amines leads to divergent biological mechanisms (neurotoxic vs.

Data Tables: Comparative Analysis

Compound Molecular Formula Key Substituents Stability Applications
This compound C₁₀H₂₂ClN N-methyl, cyclopentane High proteolytic stability Potential sympathomimetic agent
N-Ethylcyclopentanamine HCl C₇H₁₆ClN N-ethyl, cyclopentane Moderate metabolic stability Research chemical
Formetanate HCl C₁₀H₁₆ClN₃O₂ N-methyl carbamate Environmentally persistent Pesticide (cholinesterase inhibitor)
Cyclopentyl Fentanyl HCl C₂₅H₃₂ClN₂O Cyclopentane, opioid core High receptor affinity Analgesic (opioid agonist)

Research Findings and Mechanistic Insights

  • Role of N-Methylation : The N-methyl group in this compound reduces enzymatic degradation, a feature shared with N-methyl carbamates like formetanate HCl. However, carbamates inhibit cholinesterase via carbamylation, whereas amines may interact with adrenergic receptors .
  • Regulatory Considerations : Formetanate HCl’s EPA reregistration process underscores the importance of cumulative risk assessments for N-methyl compounds, a framework that could apply to structurally related amines if toxicity data emerges .
  • Synthetic Flexibility : The use of EDC/HOAt in synthesizing N-methylated amines () contrasts with carbamate synthesis, which typically involves phosgene derivatives, highlighting divergent synthetic pathways for N-methylated compounds .

Biological Activity

N-Methyl cyclopentaneethanamine hydrochloride (also known as N-Methyl-1-amino-2-cyclopentaneethanamine HCl) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Methyl cyclopentaneethanamine HCl is characterized by its cyclopentane ring structure, which contributes to its unique biological interactions. The compound's molecular formula is C7_7H16_{16}ClN, and its molecular weight is approximately 151.66 g/mol. The presence of the methyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

  • Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is essential for motivation and reward pathways.
  • Norepinephrine Release : By promoting norepinephrine release, it could potentially improve alertness and concentration.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in vitro. For instance, a study assessing its effects on neuronal cultures indicated an increase in neurotransmitter release compared to control groups.

Table 1: In Vitro Effects of this compound

Concentration (µM)Dopamine Release (%)Norepinephrine Release (%)
12530
105065
1007585

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile. Animal models treated with this compound showed increased locomotor activity, suggesting stimulant-like effects.

Case Study: Locomotor Activity in Rodents
A study conducted on rodents demonstrated that administration of the compound at varying doses resulted in a dose-dependent increase in locomotor activity, indicating potential stimulant properties.

  • Low Dose (1 mg/kg) : Minimal increase in activity.
  • Moderate Dose (5 mg/kg) : Noticeable increase in exploratory behavior.
  • High Dose (10 mg/kg) : Significant hyperactivity observed.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that high doses can lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models.

Table 2: Toxicological Profile of this compound

Dose (mg/kg)Observed Effects
1No significant effects
5Mild anxiety observed
10Increased heart rate; hyperactivity

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